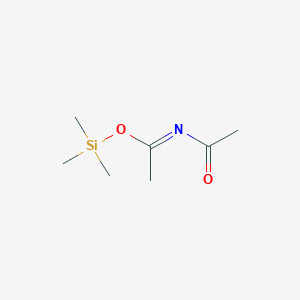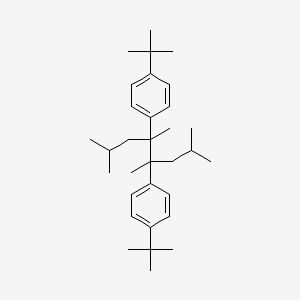![molecular formula C15H16OTe B14428170 [(2-Methoxy-2-phenylethyl)tellanyl]benzene CAS No. 82486-29-1](/img/structure/B14428170.png)
[(2-Methoxy-2-phenylethyl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxy-2-phenylethyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-methoxy-2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of diphenyl ditelluride with 2-methoxy-2-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxy-2-phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free organic compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(2-Methoxy-2-phenylethyl)tellanyl]benzene has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2-Methoxy-2-phenylethyl)tellanyl]benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form covalent bonds with biomolecules, leading to the modulation of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ditelluride: A related organotellurium compound with two phenyl groups bonded to a tellurium atom.
(2-Methoxy-2-phenylethyl)selenyl]benzene: A selenium analog of [(2-Methoxy-2-phenylethyl)tellanyl]benzene with similar chemical properties.
Phenyl telluride: A simpler organotellurium compound with a single phenyl group bonded to a tellurium atom.
Uniqueness
This compound is unique due to the presence of both a methoxy and a phenylethyl group, which can influence its reactivity and biological activity. The combination of these functional groups with the tellurium atom provides a distinct chemical profile compared to other organotellurium compounds.
Propiedades
Número CAS |
82486-29-1 |
|---|---|
Fórmula molecular |
C15H16OTe |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
(2-methoxy-2-phenylethyl)tellanylbenzene |
InChI |
InChI=1S/C15H16OTe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clave InChI |
HCNBOROMAHZHDP-UHFFFAOYSA-N |
SMILES canónico |
COC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
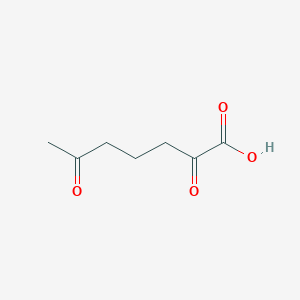
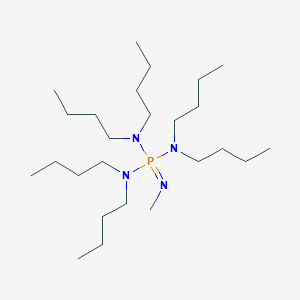
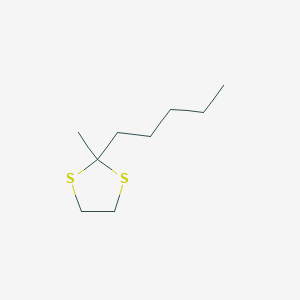

![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)

phosphanium chloride](/img/structure/B14428152.png)
